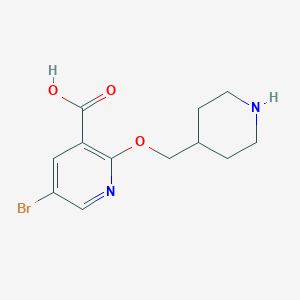

5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid

Description

Properties

IUPAC Name |

5-bromo-2-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3/c13-9-5-10(12(16)17)11(15-6-9)18-7-8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQHFZMMKPWPRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C=C(C=N2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid

Abstract

This technical guide provides a detailed, in-depth overview of a robust and reproducible synthetic pathway for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, a key building block in contemporary drug discovery programs. The synthesis is presented as a four-step sequence commencing with commercially available starting materials. Each step is meticulously detailed, providing not only a reproducible protocol but also the underlying chemical principles and rationale for the chosen conditions. This document is intended for an audience of researchers, medicinal chemists, and process development scientists.

Introduction

5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structure combines a brominated nicotinic acid core, which allows for further functionalization through cross-coupling reactions, with a piperidin-4-ylmethoxy side chain, a common motif in biologically active molecules that can influence solubility, metabolic stability, and target engagement. This guide delineates a logical and efficient synthetic route, emphasizing practical execution and the establishment of a self-validating experimental system.

Overall Synthetic Scheme

The synthesis of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is achieved through a four-step process:

-

Esterification of 5-bromo-2-chloronicotinic acid.

-

Nucleophilic Aromatic Substitution (S

NAr) to form the core ether linkage. -

Saponification of the methyl ester to the corresponding carboxylic acid.

-

Acid-mediated Deprotection of the piperidine nitrogen to yield the final product.

Figure 1: Overall synthetic workflow for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid.

Part 1: Synthesis of Intermediates

Step 1: Esterification of 5-Bromo-2-chloronicotinic acid to Methyl 5-bromo-2-chloronicotinate

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial to prevent the acidic proton from interfering with the strongly basic conditions of the subsequent nucleophilic substitution reaction. The use of thionyl chloride in methanol is a highly effective method for this transformation, as it generates anhydrous HCl in situ, which catalyzes the Fischer esterification.[1][2]

Experimental Protocol:

-

To a stirred solution of 5-bromo-2-chloronicotinic acid (1.0 eq) in anhydrous methanol (10 vol), cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 5-bromo-2-chloronicotinate as a solid.

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-chloronicotinic acid | [3] |

| Reagents | Thionyl chloride, Methanol | [1][2] |

| Solvent | Methanol | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 4-6 hours | |

| Expected Yield | >95% |

Step 2: Synthesis of Methyl 5-bromo-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)nicotinate via SNAr Reaction

This key step involves the formation of the ether linkage through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, enhanced by the presence of the bromo and ester groups, facilitates the displacement of the chloride at the C2 position by the alkoxide of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Sodium hydride is employed as a strong, non-nucleophilic base to deprotonate the alcohol, and a polar aprotic solvent such as DMF is used to solvate the resulting alkoxide.[4][5][6]

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.1 eq) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Add a solution of Methyl 5-bromo-2-chloronicotinate (1.0 eq) in anhydrous DMF.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

| Parameter | Value | Reference |

| Starting Material | Methyl 5-bromo-2-chloronicotinate | |

| Reagents | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, Sodium Hydride | [4][5] |

| Solvent | Dimethylformamide (DMF) | [6] |

| Temperature | 80-90 °C | |

| Reaction Time | 12-16 hours | |

| Expected Yield | 70-85% |

Part 2: Final Product Synthesis

Step 3: Saponification to 5-Bromo-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)nicotinic acid

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions in a process known as saponification. Lithium hydroxide in a mixture of THF and water is a common and effective reagent system for this transformation, as it minimizes side reactions and allows for straightforward work-up.[7][8][9]

Experimental Protocol:

-

Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with water and dry under vacuum to obtain the Boc-protected acid.

| Parameter | Value | Reference |

| Starting Material | Methyl 5-bromo-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)nicotinate | |

| Reagents | Lithium hydroxide monohydrate | [8] |

| Solvent | THF/Water | [8] |

| Temperature | Room Temperature | |

| Reaction Time | 2-4 hours | |

| Expected Yield | >90% |

Step 4: Deprotection to 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions. A solution of 4M HCl in dioxane is a standard and highly effective reagent for this purpose, providing clean and efficient deprotection.[10][11][12]

Experimental Protocol:

-

Suspend the Boc-protected acid (1.0 eq) in 4M HCl in dioxane (10-20 vol).

-

Stir the mixture at room temperature for 1-2 hours. Gas evolution (isobutylene and CO₂) will be observed.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Triturate the resulting solid with diethyl ether or methyl tert-butyl ether (MTBE) and collect the product by filtration.

-

Wash the solid with the ether and dry under vacuum to yield 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid as its hydrochloride salt.

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)nicotinic acid | |

| Reagent | 4M HCl in Dioxane | [10][11][12] |

| Solvent | Dioxane | [10] |

| Temperature | Room Temperature | |

| Reaction Time | 1-2 hours | |

| Expected Yield | >95% |

Part 3: Data and Characterization

Analytical Data Summary

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (DMSO-d₆) Key Signals (δ, ppm) |

| Methyl 5-bromo-2-chloronicotinate | C₇H₅BrClNO₂ | 250.48 | 8.6 (d), 8.3 (d), 3.9 (s) |

| Methyl 5-bromo-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)nicotinate | C₁₈H₂₅BrN₂O₅ | 445.31 | 8.4 (d), 8.2 (d), 4.2 (d), 3.8 (s), 1.4 (s) |

| 5-Bromo-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)nicotinic acid | C₁₇H₂₃BrN₂O₅ | 431.28 | 13.0 (br s), 8.3 (d), 8.1 (d), 4.1 (d), 1.4 (s) |

| 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid (HCl salt) | C₁₂H₁₅BrN₂O₃ | 319.17 | 9.0 (br s), 8.5 (d), 8.2 (d), 4.3 (d), 3.3-2.9 (m), 2.0-1.6 (m) |

Note: Expected ¹H NMR chemical shifts are estimates and may vary based on experimental conditions.[13][14]

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. The four-step sequence is characterized by high yields and the use of well-established, robust chemical transformations. The protocols provided are intended to serve as a strong foundation for researchers in the field, enabling the efficient synthesis of this valuable chemical intermediate for applications in drug discovery and development.

References

-

chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid. Retrieved from [Link]

- Königs, S., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962.

-

ResearchGate. (2014, May 26). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4? Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341.

-

Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

- Senge, M. O., & Sample, H. C. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2019(27-28), 4377-4402.

- Ogunniran, K. O., et al. (2015). SYNTHESIS OF (E)-N'- (5-bromo-2-hydroxybenzylidene)nicotinohydrazide) AND ITS Pt(II), Zn(II), Ni (IV)) AND Mo(IV) COMPLEXES AS POTENTIAL ANTI TUBERCULAR AGENT. Ife Journal of Science, 17(1), 1-10.

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Reddit. (2021, January 9). How does this esterfication reaction proceed without side product resulting from reaction of amine with? Retrieved from [Link]

-

ResearchGate. (2024, December 24). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis. Retrieved from [Link]

-

ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Real Chemistry. (2022, March 11). Base hydrolysis of esters. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- Ciochina, R., & Grossman, R. B. (2003).

-

PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]

-

Medicine LibreTexts. (2022, October 4). 9.9: Hydrolysis of Esters. Retrieved from [Link]

-

University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

MDPI. (2021, December 16). Metabolite Fingerprinting Using 1H-NMR Spectroscopy and Chemometrics for Classification of Three Curcuma Species from Different Origins. Retrieved from [Link]

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

- Wang, M., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering (EMCM 2016).

-

Reddit. (2017, April 13). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]

-

Supporting Information. (n.d.). 1H NMR and 13C NMR spectra of compounds 2a-2x and compounds 3a-3i. Retrieved from [Link]

-

Springer. (n.d.). 1H NMR Characterization of Two New Pyridoxine Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. experts.arizona.edu [experts.arizona.edu]

- 13. mdpi.com [mdpi.com]

- 14. kpfu.ru [kpfu.ru]

physicochemical properties of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid

Authored by a Senior Application Scientist

Foreword: A Molecule-Centric Approach to Drug Discovery

In modern drug development, a profound understanding of a molecule's intrinsic physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These properties—ionization, lipophilicity, and solubility—govern a compound's journey through complex biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, a substituted pyridinecarboxylic acid derivative. Our objective is to move beyond a simple recitation of data, offering instead a causal exploration of why these properties are critical and how they are reliably determined. By grounding our discussion in robust experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to unlock the therapeutic potential of this and similar chemical scaffolds.

Core Molecular Profile

5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a heterocyclic compound featuring a brominated nicotinic acid core linked to a piperidine moiety via a methoxy bridge. This unique combination of a carboxylic acid, a pyridine ring, and a secondary amine (within the piperidine ring) results in a complex acid-base profile and a nuanced balance between hydrophilicity and lipophilicity.

| Property | Value | Source |

| CAS Number | 1216435-59-4 | [1] |

| Molecular Formula | C₁₂H₁₅BrN₂O₃ | [1] |

| Molecular Weight | 315.16 g/mol | [1] |

| Chemical Structure | O=C(O)C1=C(OCC2CCNCC2)N=CC(Br)=C1 (SMILES) | [1] |

| Predicted pKa (Acidic) | ~3.5 - 4.5 (Carboxylic Acid) | N/A |

| Predicted pKa (Basic) | ~9.5 - 10.5 (Piperidine Nitrogen) | N/A |

| Predicted logP | Variable (pH-dependent) | N/A |

Note: Predicted values are estimates based on the functional groups present. Experimental determination is essential for definitive characterization.

Ionization Behavior (pKa): The Master Switch of Bioactivity

The ionization constant, or pKa, is arguably the most critical physicochemical parameter as it directly influences all others, especially solubility and permeability.[2][3][4] This molecule is amphoteric, possessing both an acidic functional group (carboxylic acid) and a basic functional group (the secondary amine of the piperidine ring). This duality means its net charge is highly sensitive to the pH of its environment.

-

The Acidic Center: The carboxylic acid on the nicotinic acid ring is expected to have a pKa in the range of 3.5 to 4.5. Below this pH, it will be predominantly neutral (-COOH). Above this pH, it will be deprotonated and negatively charged (-COO⁻).

-

The Basic Center: The piperidine nitrogen is a secondary amine and is expected to be the primary basic center, with a pKa likely in the 9.5 to 10.5 range. Below this pH, it will be protonated and positively charged (-NH₂⁺-). Above this pH, it will be neutral (-NH-).

This dual nature gives rise to three principal ionization states, which dictate the molecule's interaction with biological membranes and targets.

Caption: Ionization states of the molecule as a function of pH.

Protocol: Experimental pKa Determination by Potentiometric Titration

This method provides highly accurate pKa values by monitoring pH changes during titration with a standardized acid or base.

Rationale: The principle lies in the Henderson-Hasselbalch equation. At the half-equivalence point of a titration, the pH of the solution is equal to the pKa of the ionizable group. By creating a titration curve (pH vs. volume of titrant), the inflection points can be used to determine the pKa values with high precision.

Methodology:

-

Preparation: Accurately weigh ~5 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution. The use of a co-solvent is often necessary but requires subsequent correction of the apparent pKa to the aqueous pKa.

-

Acidification: Acidify the solution to a low starting pH (e.g., pH 2.0) with a standardized solution of hydrochloric acid (0.1 M HCl) to ensure all functional groups are fully protonated.

-

Titration: Titrate the solution with a standardized, carbonate-free solution of potassium hydroxide (0.1 M KOH) using a calibrated micro-burette.

-

Data Acquisition: Record the pH of the solution after each incremental addition of KOH using a calibrated, high-precision pH electrode. Stir the solution continuously to ensure homogeneity.

-

Analysis: Plot the recorded pH values against the volume of KOH added. The first derivative (dpH/dV) or second derivative (d²pH/dV²) of this curve is then plotted to precisely identify the equivalence points. The pH at the half-volume point for each equivalence point corresponds to the pKa.

-

Validation: Perform the titration in triplicate to ensure reproducibility. A known standard with pKa values in a similar range should be run for system validation.

Lipophilicity (logP): The Key to Crossing Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (P) between n-octanol and water. It is typically expressed as its logarithm, logP. This parameter is a cornerstone of the Rule of Five and is fundamental for predicting a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.

For an ionizable molecule like 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, the apparent partition coefficient (logD) is more relevant, as it is pH-dependent. At the zwitterionic isoelectric point, logD will be at its minimum (lowest lipophilicity), while at pH values where the molecule is neutral, its lipophilicity will be maximized. The shake-flask method remains the gold standard for its direct and accurate measurement.[5][6]

Caption: Workflow for the shake-flask logP determination.

Protocol: LogP Determination by the Shake-Flask HPLC-UV Method

This method directly measures the concentration of the analyte in both phases after equilibrium has been reached.[7][8]

Rationale: The direct quantification of the compound in both the aqueous and organic layers provides an unambiguous determination of the partition coefficient. Using HPLC-UV for quantification offers high sensitivity and specificity, which is crucial for compounds with very high or very low logP values where the concentration in one phase may be minimal.[8]

Methodology:

-

Solvent Preparation: Pre-saturate the n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This step is critical to prevent volume changes during the experiment.

-

Compound Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with an equal volume of the pre-saturated aqueous buffer.

-

Equilibration: Seal the vial and shake it vigorously on a mechanical shaker for a set period (e.g., 2-4 hours) at a controlled temperature (e.g., 25°C) to allow the system to reach equilibrium.[9]

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw a known aliquot from both the n-octanol layer and the aqueous layer, avoiding any contamination from the interface.

-

Quantification: Analyze the concentration of the compound in each aliquot using a validated reverse-phase HPLC-UV method. A calibration curve should be prepared in the corresponding solvent (pre-saturated octanol or buffer) to ensure accurate quantification.

-

Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )

Aqueous Solubility: The Prerequisite for Absorption

For any orally administered drug, dissolution in the gastrointestinal fluid is the first and often rate-limiting step for absorption. Poor aqueous solubility can severely limit bioavailability, regardless of a compound's other favorable properties.[10] It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, precipitating from a DMSO stock solution, appears in an aqueous buffer. It's a high-throughput method used for early-stage screening.[11][12]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is a lower-throughput but more definitive measurement, essential for lead optimization and pre-formulation studies.[10][13]

Given the zwitterionic nature of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, its solubility is expected to be lowest near its isoelectric point and significantly higher at low and high pH values where it exists as a charged salt.

Caption: Experimental workflow for thermodynamic solubility.

Protocol: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of the crystalline or solid form of the compound.

Rationale: By allowing the solid compound to reach equilibrium with the aqueous buffer over an extended period, this method measures the saturation concentration, which is the true thermodynamic solubility. This value is critical for predicting oral absorption and for developing viable formulations.[10]

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 6.8, and 7.4 to simulate physiological conditions).

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, visually confirm that excess solid remains. Carefully filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF syringe filter) to obtain a clear, saturated solution. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Quantification: Accurately dilute the saturated filtrate with mobile phase or a suitable solvent. Quantify the concentration of the compound using a validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.

-

Data Reporting: Report the solubility in units of µg/mL or µM at the specific pH and temperature of the experiment. The solid form of the material used (e.g., crystalline, amorphous) should also be noted as it can significantly impact the result.

Conclusion and Forward Look

The physicochemical profile of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is defined by its amphoteric nature, which imparts significant pH-dependency to its lipophilicity and solubility. The presence of a basic piperidine and an acidic carboxylic acid suggests that this molecule will exist as a zwitterion across a broad physiological pH range, a characteristic that often leads to favorable solubility while maintaining sufficient lipophilicity for membrane traversal.

The experimental protocols detailed herein provide a robust framework for the definitive characterization of this compound. Accurate, experimentally-derived data for pKa, logD, and thermodynamic solubility are indispensable. They empower medicinal chemists to build predictive structure-activity relationships, guide formulation scientists in developing effective delivery systems, and ultimately increase the probability of advancing a promising chemical entity toward clinical success.

References

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link] [Accessed January 19, 2026].

-

BioDuro. ADME Solubility Assay. Available from: [Link] [Accessed January 19, 2026].

-

ResearchGate. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link] [Accessed January 19, 2026].

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link] [Accessed January 19, 2026].

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link] [Accessed January 19, 2026].

-

ResearchGate. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link] [Accessed January 19, 2026].

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link] [Accessed January 19, 2026].

-

PubMed. Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Available from: [Link] [Accessed January 19, 2026].

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link] [Accessed January 19, 2026].

-

IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link] [Accessed January 19, 2026].

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link] [Accessed January 19, 2026].

-

ResearchGate. The correlation of the Log P values obtained by the shake flask method.... Available from: [Link] [Accessed January 19, 2026].

-

ResearchGate. Determination of pK(a) values of basic new drug substances by CE. Available from: [Link] [Accessed January 19, 2026].

Sources

- 1. 1216435-59-4|5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid|BLD Pharm [bldpharm.com]

- 2. ijirss.com [ijirss.com]

- 3. researchgate.net [researchgate.net]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. evotec.com [evotec.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide on the Presumed Mechanism of Action of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic Acid

Introduction

5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a synthetic derivative of nicotinic acid (niacin or Vitamin B3). While specific pharmacological data for this particular compound is not extensively available in peer-reviewed literature, its structural similarity to nicotinic acid strongly suggests that it functions as an agonist for the G-protein coupled receptor GPR109A. This guide provides a detailed exploration of the presumed mechanism of action of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, based on the well-established pharmacology of its parent compound and its primary molecular target, GPR109A.

Nicotinic acid is a long-standing therapeutic agent used for the management of dyslipidemia, a major risk factor for cardiovascular diseases.[1][2][3] It favorably modulates the levels of various plasma lipids and lipoproteins.[1][2] The discovery of GPR109A as the specific receptor for nicotinic acid has significantly advanced our understanding of its therapeutic effects and its primary side effect, cutaneous flushing.[2][4] This guide will delve into the molecular signaling of GPR109A, its physiological consequences, and the experimental methodologies employed to characterize GPR109A agonists.

The Molecular Target: GPR109A Receptor

GPR109A, also known as Hydroxy-carboxylic acid receptor 2 (HCA2) or HM74A in humans, is a G-protein coupled receptor that plays a crucial role in mediating the effects of nicotinic acid.[5][]

-

Tissue Distribution: GPR109A is predominantly expressed in white and brown adipose tissue and on various immune cells, including macrophages and neutrophils.[5][][7] Its expression has also been identified in retinal pigment epithelial cells and Kupffer cells in the liver.[8][9]

-

Endogenous and Pharmacological Ligands: The endogenous ligand for GPR109A is the ketone body β-hydroxybutyrate, which activates the receptor at physiologically relevant concentrations during fasting.[7][8] Nicotinic acid is a high-affinity pharmacological agonist for GPR109A.[7]

Mechanism of Action: The GPR109A Signaling Cascade

Upon binding of an agonist such as 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, GPR109A undergoes a conformational change, initiating a cascade of intracellular signaling events.

The receptor is coupled to an inhibitory G-protein (Gi/Go).[5] Activation of the receptor leads to the dissociation of the G-protein into its α and βγ subunits. The Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[5] The downstream effects of this signaling pathway are tissue-specific and are responsible for the pharmacological actions of GPR109A agonists.

Caption: GPR109A Signaling Pathway.

Pharmacological Effects of GPR109A Activation

The activation of GPR109A by agonists like nicotinic acid, and presumably its derivatives, leads to several key pharmacological effects:

Anti-lipolytic Effect in Adipocytes

In adipose tissue, the GPR109A-mediated decrease in cAMP and PKA activity leads to the inhibition of hormone-sensitive lipase (HSL).[3][5] HSL is a critical enzyme for the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol. The inhibition of HSL reduces the release of FFAs from adipocytes into the bloodstream.[5][] This reduction in circulating FFAs decreases their flux to the liver, which is a substrate for the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[5]

Cutaneous Vasodilation (Flushing)

A prominent and often limiting side effect of GPR109A agonists is cutaneous vasodilation, commonly known as flushing.[2][4] This effect is also mediated by GPR109A but occurs in immune cells of the skin, such as Langerhans cells and keratinocytes.[4][10] Activation of GPR109A in these cells stimulates the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[4] These prostaglandins then act on their respective receptors (DP1 for PGD2 and EP2/EP4 for PGE2) on the smooth muscle cells of dermal blood vessels, causing vasodilation and the characteristic flushing and sensation of heat.[4][10]

Caption: Mechanism of GPR109A-Mediated Flushing.

Anti-inflammatory Effects

GPR109A activation has been shown to exert anti-inflammatory effects. In colonic macrophages and dendritic cells, GPR109A signaling promotes anti-inflammatory properties and induces the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells.[11] Furthermore, GPR109A is essential for the butyrate-mediated induction of IL-18 in the colonic epithelium, which is protective against colitis and colon cancer.[11] These findings suggest a role for GPR109A agonists in modulating immune responses and inflammation.

Experimental Protocols for Characterizing GPR109A Agonists

The characterization of a novel compound like 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid as a GPR109A agonist would involve a series of in vitro and in vivo experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound for the GPR109A receptor.

Methodology:

-

Prepare cell membranes from a cell line stably overexpressing the human GPR109A receptor.[9]

-

Incubate the cell membranes with a constant concentration of a radiolabeled GPR109A ligand (e.g., [3H]-nicotinic acid).

-

Add increasing concentrations of the unlabeled test compound (5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid).

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculate the Ki (inhibitory constant) of the test compound by analyzing the competition binding curve.

cAMP Functional Assay

Objective: To assess the functional activity of the test compound as an agonist or antagonist of GPR109A.

Methodology:

-

Culture a cell line expressing GPR109A (e.g., CHO-K1 or HEK293 cells).[5][9]

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Treat the cells with increasing concentrations of the test compound.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF).

-

Determine the EC50 (half-maximal effective concentration) of the test compound by plotting the dose-response curve.

In Vivo Assessment of Anti-lipolytic Activity

Objective: To evaluate the effect of the test compound on plasma free fatty acid levels in an animal model.

Methodology:

-

Use wild-type and GPR109A knockout mice for comparison.[7]

-

Administer the test compound to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Collect blood samples at various time points after administration.

-

Separate the plasma and measure the concentration of non-esterified fatty acids (NEFAs) using a colorimetric assay kit.

-

Compare the reduction in NEFA levels in wild-type versus knockout mice to confirm GPR109A-dependent activity.[7]

Illustrative Quantitative Data for a GPR109A Agonist

The following table presents hypothetical quantitative data for a compound like 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, based on typical values for known GPR109A agonists.

| Parameter | Description | Illustrative Value |

| Ki (Binding Affinity) | Inhibitory constant from radioligand binding assay | 50 nM |

| EC50 (Functional Potency) | Half-maximal effective concentration in a cAMP assay | 100 nM |

| In Vivo FFA Lowering | Percentage reduction in plasma free fatty acids | 60% at 10 mg/kg |

Conclusion

5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, by virtue of its chemical structure, is presumed to act as an agonist of the GPR109A receptor. Its mechanism of action is likely to mirror that of nicotinic acid, involving the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This signaling cascade is expected to produce therapeutic anti-lipolytic effects by reducing the release of free fatty acids from adipose tissue. Concurrently, activation of GPR109A in skin immune cells would likely induce the characteristic flushing side effect through the release of prostaglandins. The development of GPR109A agonists with an improved therapeutic window, potentially separating the anti-lipolytic effects from the flushing response, remains an active area of research in drug discovery. Further experimental characterization of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is necessary to confirm its precise pharmacological profile.

References

-

Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]

-

Graff, E. C., Smith, A. N., Kanke, M., & Gettys, T. W. (2016). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 6(4), 43. [Link]

-

Bhutia, Y. D., & Ganapathy, V. (2019). GPR109A activation and aging liver. Aging, 11(16), 5896–5897. [Link]

-

Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotinic acid. PubChem. Retrieved January 19, 2026, from [Link]

-

Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed, 48, 79–106. [Link]

-

Bruckert, E., Labreuche, J., & Amarenco, P. (2010). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British journal of pharmacology, 160(6), 1237–1250. [Link]

-

Kashyap, M. L., McGovern, M. E., Berra, K., Guyton, J. R., Kwiterovich, P. O., Jr, Harper, W. L., Toth, P. P., Favrot, L. K., & Kerzner, B. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

-

Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of clinical investigation, 115(12), 3634–3640. [Link]

-

Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(5), 325. [Link]

-

Amerigo Scientific. (n.d.). 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid. Retrieved January 19, 2026, from [Link]

-

Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an anti-inflammatory receptor in retinal pigment epithelial cells and its relevance to diabetic retinopathy. Investigative ophthalmology & visual science, 53(4), 2208–2217. [Link]

-

Maciejewski-Lenoir, D., Richman, J. G., Hakak, Y., Gaidarov, I., Behan, D. P., & Connolly, D. T. (2006). Langerhans cells release prostaglandin D2 in response to nicotinic acid. The Journal of investigative dermatology, 126(12), 2637–2646. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism [mdpi.com]

- 8. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Seeing red: flushing out instigators of niacin-associated skin toxicity [jci.org]

- 11. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of the nicotinic acid scaffold, a cornerstone in the management of dyslipidemia, with the versatile piperidine moiety presents a compelling chemical space for the discovery of novel therapeutic agents. This technical guide delves into the biological significance, synthetic pathways, and potential therapeutic applications of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid derivatives. While direct and extensive literature on this specific subclass of compounds is emerging, their structural alerts strongly suggest a profound potential to modulate key biological targets, most notably the G-protein coupled receptor GPR109A. Furthermore, analogous structures have shown promise in the realm of epigenetics, particularly as inhibitors of Lysine-Specific Demethylase 1 (LSD1). This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals, providing a robust framework for the exploration and development of this promising class of molecules. We will dissect the established pharmacology of their likely targets, provide detailed synthetic and bioassay protocols based on analogous compounds, and chart a course for future structure-activity relationship (SAR) studies.

Introduction: The Strategic Amalgamation of Proven Pharmacophores

The design of novel bioactive molecules frequently leverages the strategic combination of well-established pharmacophores. The structure of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid derivatives is a testament to this principle, integrating three key structural features:

-

The Nicotinic Acid Core: A B-vitamin that has been a therapeutic staple for over half a century, nicotinic acid (niacin) is renowned for its beneficial effects on plasma lipoproteins. Its primary molecular target, the G-protein coupled receptor 109A (GPR109A), mediates not only its lipid-modifying properties but also a spectrum of pleiotropic effects, including potent anti-inflammatory actions.

-

The 5-Bromo Substituent: The introduction of a halogen, such as bromine, at the 5-position of the nicotinic acid ring is a common medicinal chemistry strategy. This modification can significantly influence the compound's physicochemical properties, including lipophilicity and metabolic stability, and can provide a vector for further chemical elaboration. 5-Bromonicotinic acid is a readily available and versatile intermediate in the synthesis of a wide range of pharmaceutical agents.[1][2]

-

The 2-(Piperidin-4-ylmethoxy) Linker: The piperidine ring is a ubiquitous structural motif in a vast number of approved drugs and clinical candidates, valued for its ability to impart favorable pharmacokinetic properties and to serve as a scaffold for interacting with biological targets. The ether linkage at the 2-position of the nicotinic acid core provides a flexible yet defined orientation for the piperidine moiety, allowing for diverse interactions within a receptor's binding pocket.

While the direct biological data for the title compounds remains largely proprietary or in early stages of investigation, the known pharmacology of their constituent parts provides a strong rationale for their exploration as modulators of critical therapeutic targets.

The Primary Target: GPR109A and its Multifaceted Signaling Cascades

GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) is a Gi/o-protein coupled receptor that has garnered significant interest as a therapeutic target for a range of metabolic and inflammatory diseases.[3] Its activation by agonists such as nicotinic acid initiates a cascade of intracellular events with profound physiological consequences.

Canonical Gαi-Mediated Signaling

The classical signaling pathway of GPR109A involves its coupling to inhibitory G-proteins (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is central to the anti-lipolytic effects of nicotinic acid in adipocytes, where reduced cAMP levels lead to the inhibition of hormone-sensitive lipase and a subsequent decrease in the release of free fatty acids into the circulation.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. By leveraging structural-activity relationship (SAR) analysis, in silico modeling, and a review of established pharmacology for analogous compounds, we identify the G-protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), as the primary and most probable therapeutic target. This guide delves into the intricate signaling pathways associated with GPR109A activation, including both the canonical G-protein-mediated and non-canonical β-arrestin-mediated pathways, and their implications for metabolic and inflammatory diseases. Furthermore, we outline a detailed roadmap for the experimental validation of this predicted target interaction, encompassing binding affinity, functional, and target engagement assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acid Derivative

5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a synthetic molecule featuring a nicotinic acid core structure, which is a well-established pharmacophore. Nicotinic acid, also known as niacin or vitamin B3, has been utilized for decades in the management of dyslipidemia.[1] Its therapeutic effects are primarily mediated through the activation of the GPR109A receptor.[2][3] The structural architecture of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, particularly the presence of the carboxylic acid group on the pyridine ring, strongly suggests its potential to interact with the same receptor. The addition of a bromo substituent and a piperidin-4-ylmethoxy group at positions 5 and 2, respectively, is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially offering an improved therapeutic profile over existing nicotinic acid derivatives.

This guide will systematically explore the scientific rationale for targeting GPR109A with this compound, elucidate the downstream signaling cascades, and provide robust, field-proven methodologies for the experimental validation of its mechanism of action.

Primary Therapeutic Target: G-Protein-Coupled Receptor 109A (GPR109A/HCA₂)

Based on its structural homology to nicotinic acid and other known agonists, the primary therapeutic target of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is predicted to be GPR109A.[4][5] GPR109A is a member of the G-protein-coupled receptor family and is predominantly expressed in adipocytes and immune cells, such as macrophages.[3][6] Its activation by endogenous ligands like β-hydroxybutyrate and pharmacological agents like niacin initiates a cascade of intracellular events with significant therapeutic implications.[2]

The Dual Signaling Pathways of GPR109A

Activation of GPR109A leads to downstream signaling through two distinct pathways: a canonical G-protein-mediated pathway and a non-canonical β-arrestin-mediated pathway. Understanding this dual signaling is critical, as each pathway is associated with different physiological outcomes.

-

Canonical Gαi/o-Mediated Pathway: Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gαi/o).[7] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase activity, thereby reducing the lipolysis of triglycerides and the subsequent release of free fatty acids into circulation.[3] This mechanism is central to the lipid-lowering effects of niacin and its derivatives.

-

Non-Canonical β-Arrestin-Mediated Pathway: Following activation, GPR109A can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins (primarily β-arrestin 1 and 2).[4][9] The GPR109A/β-arrestin complex can act as a signaling scaffold, initiating pathways independent of G-protein coupling. This pathway has been implicated in the anti-inflammatory effects of GPR109A activation, including the inhibition of NF-κB signaling.[4][5] However, the β-arrestin pathway is also associated with the common side effect of flushing caused by niacin, which involves the release of prostaglandins in skin cells.[4] The development of biased agonists that selectively activate the G-protein pathway over the β-arrestin pathway is a key strategy in modern drug discovery to mitigate this side effect.[10]

Therapeutic Implications of Targeting GPR109A

The activation of GPR109A by a selective agonist like 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid presents several therapeutic opportunities:

-

Dyslipidemia and Cardiovascular Disease: By inhibiting lipolysis in adipose tissue, GPR109A agonists can reduce the levels of circulating free fatty acids, which in turn decreases the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL). This leads to a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol, a lipid profile associated with a reduced risk of atherosclerosis and cardiovascular disease.[4][5]

-

Inflammatory and Autoimmune Diseases: The anti-inflammatory effects mediated by GPR109A activation suggest its potential in treating a range of inflammatory conditions. Activation of GPR109A in macrophages and other immune cells can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][11] This has potential applications in diseases like atherosclerosis, inflammatory bowel disease, and neuroinflammatory disorders.[12][13]

-

Neuroprotection: Emerging evidence suggests that GPR109A is expressed in the central nervous system and its activation may have neuroprotective effects by modulating neuroinflammation.[13]

Experimental Validation of Therapeutic Targets

A rigorous and systematic approach is essential to experimentally validate that 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid directly interacts with and modulates the function of GPR109A. The following experimental workflow outlines the key steps in this process.

Phase 1: Confirmation of Target Binding and Engagement

The initial phase focuses on demonstrating a direct physical interaction between the compound and the GPR109A receptor.

3.1.1. Radioligand Binding Assay

This assay is the gold standard for quantifying the binding affinity of a test compound to its receptor.[14][15]

-

Objective: To determine the equilibrium dissociation constant (Ki) of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid for the human GPR109A receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

-

Competitive Binding: Incubate the cell membranes with a constant concentration of a radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) and varying concentrations of the unlabeled test compound.

-

Separation and Detection: Separate the bound and free radioligand using rapid filtration. Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Table 1: Representative Data from a Radioligand Binding Assay

| Compound | IC₅₀ (nM) | Ki (nM) |

| Nicotinic Acid (Reference) | 150 | 75 |

| 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid | TBD | TBD |

| Negative Control | >10,000 | >10,000 |

TBD: To be determined experimentally.

3.1.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment.[16][17]

-

Objective: To demonstrate that 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid binds to and stabilizes GPR109A in intact cells.

-

Methodology:

-

Cell Treatment: Treat cells expressing GPR109A with either vehicle or the test compound.

-

Thermal Challenge: Heat the treated cells across a range of temperatures. Ligand-bound proteins are typically more resistant to thermal denaturation.

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Detection: Quantify the amount of soluble GPR109A in the supernatant at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement.

-

Phase 2: Assessment of Functional Activity

This phase aims to characterize the functional consequences of the compound binding to GPR109A, including its potency and potential for biased agonism.

3.2.1. cAMP Accumulation Assay

This assay measures the functional activity of the Gαi/o-mediated pathway.[18]

-

Objective: To determine the EC₅₀ of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid for the inhibition of adenylyl cyclase.

-

Methodology:

-

Cell Culture: Use a GPR109A-expressing cell line.

-

Stimulation and Treatment: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. Co-treat the cells with varying concentrations of the test compound.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration to determine the EC₅₀.

-

3.2.2. β-Arrestin Recruitment Assay

This assay assesses the activation of the non-canonical β-arrestin pathway.

-

Objective: To determine the EC₅₀ of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid for the recruitment of β-arrestin to GPR109A.

-

Methodology:

-

Assay System: Utilize a cell-based assay that measures the interaction between GPR109A and β-arrestin. Common formats include bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC).

-

Cell Treatment: Treat the cells with varying concentrations of the test compound.

-

Signal Detection: Measure the assay-specific signal (e.g., BRET ratio or luminescence).

-

Data Analysis: Plot the signal against the logarithm of the test compound concentration to determine the EC₅₀.

-

Table 2: Representative Data from Functional Assays

| Compound | cAMP Assay EC₅₀ (nM) | β-Arrestin Assay EC₅₀ (nM) | Bias Factor (vs. Reference) |

| Nicotinic Acid (Reference) | 50 | 200 | 1.0 |

| 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid | TBD | TBD | TBD |

TBD: To be determined experimentally.

Conclusion and Future Directions

The structural features of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid strongly support the hypothesis that its primary therapeutic target is the G-protein-coupled receptor GPR109A. The activation of this receptor holds significant promise for the treatment of dyslipidemia, cardiovascular disease, and a range of inflammatory conditions. The proposed experimental workflow provides a robust framework for validating this target and characterizing the compound's pharmacological profile. Future studies should focus on elucidating the potential for biased agonism to develop a therapeutic agent with an improved side-effect profile. Furthermore, in vivo studies in relevant animal models of disease are a critical next step to translate these in vitro findings into potential clinical applications.

References

-

Chai, J. T., et al. (2014). GPR109A and vascular inflammation. Current Atherosclerosis Reports, 16(1), 375. [Link]

-

Kassab, A., et al. (2014). GPR109A and vascular inflammation. PubMed, 24263220. [Link]

-

Pro-Health. (n.d.). GPR109A (Niacin Receptor) - Pathway Map. [Link]

-

Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. [Link]

-

Gentry, P. R., et al. (2022). Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay. FEBS Letters, 596(19), 2515-2529. [Link]

-

Chen, G., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Molecular Neuroscience, 16, 1140135. [Link]

-

Wanders, D., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 229. [Link]

-

Psonis, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4945. [Link]

-

ResearchGate. (n.d.). Figure 6. Biased b-Arrestin/GPR109A axis activation in myeloid cells is... [Link]

-

Wanders, D. (2021). The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism. University of Arizona. [Link]

-

Soni, H., et al. (2014). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 289(18), 12694-12708. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

-

ResearchGate. (n.d.). (PDF) GPR109A and Vascular inflammation. [Link]

-

ResearchGate. (n.d.). Conformational change in β-arrestin2 upon activation of GPR109A. [Link]

-

Eyles, D. W., et al. (2021). Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia. Frontiers in Psychiatry, 12, 694833. [Link]

-

Sharma, A., et al. (2021). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers in Endocrinology, 12, 612042. [Link]

-

ResearchGate. (n.d.). (PDF) Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. [Link]

-

Peak Proteins. (n.d.). Biophysical methods for studying human GPCR ligand binding properties. [Link]

-

Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(7), 1461-1473. [Link]

-

Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. [Link]

-

Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-262. [Link]

-

Eurofins CALIXAR. (2024, October 18). Unprecedented Fragment-Based screening using Spectral Shift for GPCRs. YouTube. [Link]

-

Gambhir, D., et al. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 55(7), 4276-4284. [Link]

-

Kaur, M., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]

-

Perceptive. (n.d.). Radioligand Binding Assay Services. [Link]

-

JETIR. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Link]

-

ResearchGate. (n.d.). Novel role of GPR109A in thymic regulatory T cell development. [Link]

-

Rich, T. C., et al. (2007). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(6), 1334-1341. [Link]

-

ResearchGate. (n.d.). GPR109A activation in breast cancer cells inhibits cell survival and... [Link]

-

Tadesse, S., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12, 20503121241274212. [Link]

-

ResearchGate. (n.d.). GPR109A Expression in the Murine Min6 Pancreatic Beta Cell Line, and Its Relation with Glucose Metabolism and Inflammation. [Link]

-

Tadesse, S., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed, 39483628. [Link]

-

Amerigo Scientific. (n.d.). 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid. [Link]

-

Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Journal of Lipid Research, 55(12), 2591-2599. [Link]

-

Semple, G., et al. (2010). Pyrido pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity. Bioorganic & Medicinal Chemistry Letters, 20(18), 5426-5430. [Link]

-

Zandi-Nejad, K., et al. (2013). The role of HCA2 (GPR109A) in regulating macrophage function. The FASEB Journal, 27(11), 4366-4374. [Link]

-

Wikipedia. (n.d.). Hydroxycarboxylic acid receptor 2. [Link]

-

Wang, Y., et al. (2016). Activation of the niacin receptor HCA2 reduces demyelination and neurofilament loss, and promotes functional recovery after spinal cord injury in mice. European Journal of Pharmacology, 791, 656-665. [Link]

-

Chen, Y., et al. (2017). Activated niacin receptor HCA2 inhibits chemoattractant-mediated macrophage migration via Gβγ/PKC/ERK1/2 pathway and heterologous receptor desensitization. Cellular & Molecular Immunology, 14(2), 209-220. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pathwaymap.com [pathwaymap.com]

- 3. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

- 11. The role of HCA2 (GPR109A) in regulating macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

An In-Depth Technical Guide to Assessing the In Vitro Stability of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid

Foreword: The Critical Role of Early Stability Assessment in Drug Discovery

In the rigorous journey of drug development, the early characterization of a compound's stability profile is a cornerstone of a successful campaign. Promising pharmacological activity can be rendered irrelevant if a molecule is rapidly degraded by metabolic enzymes or is inherently unstable in physiological matrices. This guide provides a comprehensive framework for the in vitro assessment of the stability of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, a molecule of interest in medicinal chemistry. The principles and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reproducible stability data, thereby enabling informed decision-making in the lead optimization process. Understanding a compound's susceptibility to biotransformation is paramount for selecting drug candidates with favorable pharmacokinetic properties.[1] This guide will delve into the essential assays that form the foundation of a thorough in vitro stability evaluation.

Foundational Concepts in In Vitro Stability Assessment

The in vitro stability of a drug candidate is a measure of its resistance to degradation when exposed to various biological and chemical environments. These assessments are crucial for predicting a compound's in vivo behavior, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] The primary objectives of these studies are to identify metabolic liabilities and to understand the chemical integrity of the molecule under physiological conditions.

Metabolic Stability: The Role of Drug-Metabolizing Enzymes

The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics for elimination.[3] In vitro metabolic stability assays aim to mimic this process by incubating the test compound with liver-derived subcellular fractions or cells. The rate of disappearance of the parent compound is measured over time to calculate key parameters like intrinsic clearance (Clint) and half-life (t1/2).[1] These parameters are instrumental in predicting the hepatic clearance of a drug in vivo.

Plasma Stability: Integrity in Systemic Circulation

Once a drug enters the bloodstream, it is exposed to a variety of enzymes, such as esterases and proteases, that can potentially degrade it.[4][5] Compounds containing ester or amide linkages are particularly susceptible to hydrolysis in plasma.[4][6] Assessing plasma stability is therefore critical, as rapid degradation in this matrix can lead to low systemic exposure and diminished efficacy.[4]

Chemical Stability: Intrinsic Molecular Integrity

Beyond enzymatic degradation, the intrinsic chemical stability of a compound under physiological pH and temperature is a fundamental property that must be evaluated.[7][8] Instability in aqueous solutions can lead to the formation of degradation products that may be inactive or even toxic.[8] These studies are essential for ensuring the integrity of the compound during in vitro assays and for informing formulation development.[7][9]

Experimental Design and Protocols

A robust assessment of the in vitro stability of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid requires a multi-faceted approach, incorporating metabolic, plasma, and chemical stability assays. The following sections provide detailed, step-by-step protocols for these key experiments.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay primarily evaluates phase I metabolic pathways, particularly those mediated by cytochrome P450 enzymes.[10]

Objective: To determine the intrinsic clearance (Clint) and metabolic half-life (t1/2) of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid upon incubation with HLM.

Materials:

-

5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis)

-

Positive control compounds (e.g., testosterone, verapamil)

Protocol:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the test compound to achieve a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding pre-warmed HLM (final protein concentration of 0.5 mg/mL).

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analytical Quantification:

Data Analysis: The metabolic half-life (t1/2) is calculated from the slope of the natural logarithm of the percent remaining of the test compound versus time. The intrinsic clearance (Clint) is then calculated using the following equation:

Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Visualization of Metabolic Stability Workflow:

Caption: General workflow for the plasma stability assay.

Chemical Stability in Aqueous Buffer

This assay evaluates the intrinsic chemical stability of the test compound at a physiological pH. [7] Objective: To assess the degradation of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid in a buffered aqueous solution at pH 7.4.

Materials:

-

5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

Protocol:

-

Preparation:

-

Prepare a stock solution of the test compound.

-

Add the compound to PBS (pH 7.4) to a final concentration of 1 µM.

-

-

Incubation:

-

Incubate the solution at 37°C.

-

-

Time-Point Sampling:

-

Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Analysis:

-

Directly analyze the samples by LC-MS/MS to quantify the parent compound.

-

Data Analysis: The percentage of the compound remaining is calculated at each time point relative to the initial concentration.

Data Interpretation and Reporting

The data generated from these assays should be compiled into a clear and concise format to facilitate interpretation.

Table 1: Summary of In Vitro Stability Data for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid (Example Data)

| Assay | Species | Matrix | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg) | % Remaining at 120 min |

| Metabolic Stability | Human | Liver Microsomes | > 60 | < 11.6 | > 95% |

| Plasma Stability | Human | Plasma | > 120 | N/A | > 98% |

| Chemical Stability | N/A | PBS (pH 7.4) | > 24 hours | N/A | > 99% |

Interpretation of Example Data:

-

High Metabolic Stability: A half-life of > 60 minutes in HLM suggests that 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is not rapidly metabolized by phase I enzymes. This is often a desirable characteristic for a drug candidate, as it may lead to a longer in vivo half-life and lower clearance. [1]* High Plasma Stability: The compound is stable in human plasma, indicating a low risk of degradation in systemic circulation.

-